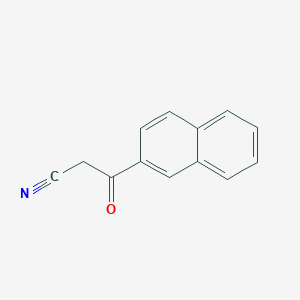

2-Naphthoylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEKTBPHQPYBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278748 | |

| Record name | 2-Naphthoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-57-0 | |

| Record name | β-Oxo-2-naphthalenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 613-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Naphthoylacetonitrile from 2-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-naphthoylacetonitrile, a valuable β-ketonitrile intermediate in the synthesis of various biologically active heterocyclic compounds. The primary synthetic route detailed herein is the acylation of the acetonitrile anion with 2-naphthoyl chloride. This document furnishes detailed experimental protocols, a summary of relevant quantitative data, and visual diagrams to elucidate the reaction pathway and experimental workflow, serving as a critical resource for researchers in medicinal chemistry and organic synthesis.

Introduction

β-Ketonitriles are highly versatile precursors for a wide array of biologically active heterocyclic molecules. Their synthetic utility is well-documented, and the development of efficient protocols for their preparation is of significant interest to the pharmaceutical and chemical industries. This compound, in particular, serves as a key building block for various molecular scaffolds.

The synthesis of β-ketonitriles can be achieved through several methods, with one of the most direct being the acylation of a nitrile anion with an acylating agent.[1] 2-Naphthoyl chloride, a reactive acyl chloride, is an excellent candidate for this transformation due to the high electrophilicity of its carbonyl carbon, which facilitates nucleophilic acyl substitution reactions.[2] This guide will focus on a plausible and chemically sound protocol for the synthesis of this compound from 2-naphthoyl chloride.

Reaction Scheme and Mechanism

The fundamental reaction involves the deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of 2-naphthoyl chloride. The subsequent loss of the chloride leaving group yields the desired product, this compound.

Reaction Scheme:

References

The Synthesis of 2-Naphthoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-naphthoylacetonitrile, a valuable β-ketonitrile intermediate in the development of pharmaceutical compounds and other complex organic molecules. The core of this synthesis is a base-catalyzed Claisen-type condensation reaction. This document provides a plausible and detailed experimental protocol, reaction mechanism, and workflow based on established chemical principles and analogous procedures, given the absence of a specific, detailed published protocol in the readily available scientific literature.

Core Synthesis Pathway: Claisen-Type Condensation

The most direct and widely applicable method for the synthesis of this compound is the Claisen-type condensation of an ester derivative of 2-naphthoic acid, such as ethyl 2-naphthoate, with acetonitrile. This reaction is facilitated by a strong base, typically sodium ethoxide, and proceeds through the formation of a sodium salt of the product, which is subsequently neutralized to yield this compound.

The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction mechanism for the base-catalyzed condensation of ethyl 2-naphthoate with acetonitrile involves several key steps:

-

Deprotonation of Acetonitrile: A strong base, sodium ethoxide, deprotonates the α-carbon of acetonitrile, which is weakly acidic, to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 2-naphthoate. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Alkoxide: The tetrahedral intermediate collapses, leading to the elimination of the ethoxide leaving group and the formation of the β-ketonitrile, this compound.

-

Deprotonation of the β-Ketonitrile: The product, this compound, is more acidic than the starting acetonitrile. Therefore, the ethoxide base deprotonates the α-carbon of the newly formed β-ketonitrile to generate a resonance-stabilized enolate salt. This step is crucial as it drives the reaction to completion.

-

Protonation: In the final workup step, the enolate salt is neutralized with a weak acid, such as acetic acid, to yield the final product, this compound.

// Nodes acetonitrile [label="CH₃CN"]; carbanion [label="⁻CH₂CN"]; ethyl_naphthoate [label="Ethyl 2-naphthoate"]; tetrahedral_intermediate [label="Tetrahedral Intermediate"]; product [label="this compound"]; enolate [label="Enolate Salt"]; final_product [label="this compound"];

// Edges acetonitrile -> carbanion [label="+ NaOEt\n- EtOH"]; carbanion -> tetrahedral_intermediate [label="+ Ethyl 2-naphthoate"]; tetrahedral_intermediate -> product [label="- EtO⁻"]; product -> enolate [label="+ EtO⁻\n- EtOH"]; enolate -> final_product [label="+ H⁺ (from Acetic Acid)"]; } mendot

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established procedures for analogous Claisen-type condensations.

Materials:

-

Ethyl 2-naphthoate

-

Acetonitrile

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether (anhydrous)

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl 2-naphthoate (1.0 eq) and anhydrous acetonitrile (1.5 eq) dropwise at room temperature with vigorous stirring.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Sodium Salt: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The sodium salt of this compound may precipitate. Add anhydrous diethyl ether to facilitate further precipitation. Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Neutralization: Dissolve the collected sodium salt in cold deionized water. While stirring vigorously in an ice bath, slowly add glacial acetic acid until the solution is acidic (pH ~5-6). A precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

// Nodes start [label="Start"]; prep_naoet [label="Prepare Sodium Ethoxide"]; add_reagents [label="Add Ethyl 2-naphthoate\nand Acetonitrile"]; reflux [label="Reflux for 2-4 hours"]; cool_precipitate [label="Cool and Precipitate\nwith Diethyl Ether"]; filter_salt [label="Filter Sodium Salt"]; dissolve_salt [label="Dissolve Salt in Water"]; neutralize [label="Neutralize with Acetic Acid"]; filter_product [label="Filter Crude Product"]; recrystallize [label="Recrystallize"]; end [label="End"];

// Edges start -> prep_naoet; prep_naoet -> add_reagents; add_reagents -> reflux; reflux -> cool_precipitate; cool_precipitate -> filter_salt; filter_salt -> dissolve_salt; dissolve_salt -> neutralize; neutralize -> filter_product; filter_product -> recrystallize; recrystallize -> end; } mendot

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Due to the lack of a specific published procedure, the following quantitative data is based on typical yields for analogous Claisen-type condensations and the reported physical properties of this compound.

| Parameter | Value | Reference/Basis |

| Molecular Formula | C₁₃H₉NO | Calculated |

| Molecular Weight | 195.22 g/mol | Calculated |

| Theoretical Yield | 60-75% | Based on analogous reactions |

| Appearance | White to off-white solid | Expected |

| Melting Point | 127.6-128.2 °C | Reported |

| Boiling Point | 405.0 ± 28.0 °C | Reported |

Safety Precautions

-

Sodium metal is highly reactive and flammable. It should be handled with care under an inert atmosphere.

-

Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This technical guide provides a comprehensive overview and a detailed, plausible protocol for the synthesis of this compound. Researchers and scientists can use this information as a strong foundation for their own experimental work in the synthesis of this and other related β-ketonitriles.

An In-depth Technical Guide to 2-Naphthylacetonitrile: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and potential therapeutic applications of 2-Naphthylacetonitrile. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, data-driven insights.

Chemical Structure and Identification

2-Naphthylacetonitrile, also known as 2-(naphthalen-2-yl)acetonitrile, is an aromatic nitrile featuring a naphthalene ring system. The presence of the cyano group and the naphthalene moiety confers upon it unique chemical reactivity and biological activity.

IUPAC Name: 2-(naphthalen-2-yl)acetonitrile[1] Synonyms: 2-Naphthaleneacetonitrile, β-Naphthyleneacetonitrile[1] CAS Number: 7498-57-9[1] Molecular Formula: C₁₂H₉N[1] Molecular Weight: 167.21 g/mol [1] Chemical Structure:

Caption: Chemical structure of 2-Naphthylacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Naphthylacetonitrile is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 82-84 °C | |

| Boiling Point | 303 °C | |

| Density | 1.092 g/mL at 25 °C | |

| Solubility | Insoluble in water | |

| InChI Key | LPCWDVLDJVZIHA-UHFFFAOYSA-N | [1] |

| SMILES | N#CCc1ccc2ccccc2c1 |

Spectroscopic Data

The structural identity of 2-Naphthylacetonitrile can be confirmed through various spectroscopic techniques. Below is a summary of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.85 - 7.79 | m | 4H | Naphthyl-H |

| Aromatic Protons | 7.53 | d | 2H | Naphthyl-H |

| Aromatic Proton | 7.35 | d | 1H | Naphthyl-H |

| Methylene Protons | 3.85 | s | 2H | -CH₂-CN |

Note: Data is based on a 400 MHz spectrum in CDCl₃. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.[2]

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Naphthyl-C | 133.3, 132.7, 129.0, 127.8, 127.7, 127.3, 126.82, 126.76, 126.5, 125.5 | Aromatic Carbons |

| Nitrile Carbon | 117.9 | -C≡N |

| Methylene Carbon | 23.7 | -CH₂-CN |

Note: Data is based on a 101 MHz spectrum in CDCl₃.[2]

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Naphthylacetonitrile shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 166 | High | [M-H]⁺ |

| 140 | Moderate | [M-HCN]⁺ |

| 139 | High | [M-H-HCN]⁺ or [C₁₁H₇]⁺ |

Note: Fragmentation patterns can be complex and may include other minor peaks. The values are based on NIST data.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Naphthylacetonitrile displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| 2920 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 2250 | Medium, Sharp | C≡N stretch (nitrile) |

| 1600, 1500 | Medium | Aromatic C=C ring stretch |

Experimental Protocols

Synthesis of 2-Naphthylacetonitrile via Palladium-Catalyzed Decarboxylative Coupling

This protocol describes a high-yield synthesis of 2-Naphthylacetonitrile.[4]

Materials:

-

2-Chloronaphthalene

-

Sodium cyanoacetate

-

Di-μ-chlorobis(η³-2-propenyl)dipalladium

-

2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)

-

Mesitylene (anhydrous)

-

Argon gas

-

Standard Schlenk line equipment

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a Schlenk tube, add 2-chloronaphthalene (1.0 mmol), sodium cyanoacetate (1.2 mmol), di-μ-chlorobis(η³-2-propenyl)dipalladium (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous mesitylene (5 mL) to the reaction mixture via syringe.

-

Heat the reaction mixture to 140 °C with vigorous stirring for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Naphthylacetonitrile.

Caption: Experimental workflow for the synthesis of 2-Naphthylacetonitrile.

Biological Activity and Potential Applications

2-Naphthylacetonitrile has emerged as a compound of interest in medicinal chemistry, primarily due to its potential as a c-Myc protein inhibitor.[4] The c-Myc protein is a transcription factor that is often dysregulated in various human cancers, playing a critical role in cell proliferation, growth, and apoptosis.[2][4] Inhibition of c-Myc is a promising strategy for cancer therapy.

c-Myc Inhibition Signaling Pathway

The c-Myc protein forms a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression and proliferation. Small molecule inhibitors can disrupt the c-Myc/Max interaction, thereby preventing DNA binding and subsequent gene transcription. This leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified c-Myc signaling pathway and point of inhibition.

Derivatives of 2-Naphthylacetonitrile are also being explored for the development of novel therapeutics for central nervous system disorders.[4]

Safety Information

2-Naphthylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

- 1. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Naphthylacetonitrile [webbook.nist.gov]

- 4. scbt.com [scbt.com]

Spectroscopic Profile of 2-Naphthoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Naphthoylacetonitrile, a key organic intermediate. The information herein is curated to support professionals in synthetic chemistry, drug discovery, and materials science in the identification and characterization of this compound. This document presents key predicted spectroscopic data in a structured format, details generalized experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with data from analogous compounds. This compound exists as a tautomeric mixture of a keto and an enol form, which is reflected in the expected NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Keto-form) | Assignment (Enol-form) |

| ~8.5 | s | 1H | H-1 (Naphthyl) | H-1 (Naphthyl) |

| ~8.0-7.5 | m | 6H | Aromatic protons (Naphthyl) | Aromatic protons (Naphthyl) |

| ~4.2 | s | 2H | -CH₂- | - |

| ~6.0 | s | 1H | - | =CH- |

| ~14.5 | br s | 1H | - | -OH |

Solvent: CDCl₃, Reference: TMS

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment (Keto-form) | Assignment (Enol-form) |

| ~190 | C=O | - |

| ~170 | - | =C-OH |

| ~136-124 | Aromatic Carbons | Aromatic Carbons |

| ~115 | -C≡N | -C≡N |

| ~95 | - | =CH- |

| ~30 | -CH₂- | - |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (enol form) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch (keto form) |

| ~2250 | Nitrile (-C≡N) stretch |

| ~1720 | Carbonyl (C=O) stretch (keto form) |

| ~1640 | C=C stretch (enol form) |

| ~1600, 1480 | Aromatic C=C stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular ion) |

| 155 | [M - CH₂CN]⁺ or [Naphthoyl cation]⁺ |

| 127 | [Naphthalene]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of solid this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0.03% v/v). The resulting solution is transferred into a clean, dry 5 mm NMR tube. The NMR tube is capped and inverted several times to ensure a homogeneous solution.

-

Data Acquisition:

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

¹H NMR Acquisition: A standard single-pulse sequence is used. The spectral width is set to an appropriate range to cover all proton signals (e.g., 16 ppm). A 30-degree pulse width is employed with a relaxation delay of 1.0 second. A suitable number of scans (e.g., 16) are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon atom. The spectral width is set to a wide range to include all carbon signals (e.g., 220 ppm). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Procedure: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the sample holder, and the sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Data Acquisition:

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Procedure: The sample solution is introduced into the ion source. For ESI, this is typically done via direct infusion using a syringe pump. For EI, a small amount of the solid or a concentrated solution is introduced via a direct insertion probe. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion and characteristic fragment ions.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for chemical analysis.

In-Depth Technical Guide: 2-Naphthoylacetonitrile (CAS No. 613-57-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthoylacetonitrile, a key chemical intermediate. This document details its chemical identity, physical properties, and provides standardized experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

This compound, systematically named 3-(naphthalen-2-yl)-3-oxopropanenitrile, is a nitrile compound featuring a naphthalene moiety.

CAS Number: 613-57-0

Molecular Formula: C₁₃H₉NO

Molecular Weight: 195.22 g/mol

Chemical Structure:

Caption: Chemical structure and basic properties of this compound.

Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Melting Point | 127.6-128.2 °C | ChemicalBook[1] |

| Boiling Point | 405.0 ± 28.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 7.78 ± 0.30 (Predicted) | ChemicalBook[1] |

| Appearance | White to off-white solid | ChemicalBook[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the experimental determination of its key physical properties are provided below.

Synthesis of this compound

A common method for the synthesis of β-ketonitriles such as this compound is the Claisen condensation of an ester with acetonitrile. In this case, an ester of 2-naphthoic acid, such as methyl 2-naphthoate, would be reacted with acetonitrile in the presence of a strong base like sodium hydride or sodium ethoxide.

Materials:

-

Methyl 2-naphthoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether.

-

Add a solution of methyl 2-naphthoate and anhydrous acetonitrile in anhydrous diethyl ether dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of water.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4, which will precipitate the crude product.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Caption: Workflow for the synthesis of this compound.

Determination of Physical Properties

Melting Point Determination: The melting point can be determined using a standard melting point apparatus.[2][3][4][5]

-

A small, finely powdered sample of the purified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Micro Method): Given the high predicted boiling point, a micro-boiling point determination method is recommended.[6][7][8][9][10]

-

A small amount of the liquid sample (if it can be melted without decomposition) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination: The density of the solid can be determined by the displacement method if a suitable non-solvent is found, or more accurately by pycnometry.[11][12][13][14]

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with a non-solvent (a liquid in which this compound is insoluble) and weighed.

-

A known mass of this compound is added to the empty pycnometer.

-

The pycnometer is then filled with the non-solvent, and the total mass is measured.

-

The density is calculated from the masses and the known density of the non-solvent.

Solubility Determination: A qualitative assessment of solubility can be performed in various solvents.[15][16][17][18]

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The solubility is observed and recorded as soluble, partially soluble, or insoluble.

-

This procedure is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, diethyl ether, hexane).

Potential Biological Activity and Signaling Pathway Interaction

While specific biological activities of this compound are not extensively documented, compounds containing a naphthalene core are known to interact with various biological systems. One area of interest is their potential to inhibit cytochrome P450 (CYP) enzymes.[19][20][21][22][23] CYP enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and carcinogens. Inhibition of specific CYP isoforms can have significant implications for drug-drug interactions and toxicity.

The interaction of naphthyl-containing compounds with CYP enzymes can occur through competitive or mechanism-based inhibition. In competitive inhibition, the compound reversibly binds to the active site of the enzyme, preventing the substrate from binding. In mechanism-based inhibition, the inhibitor is metabolized by the enzyme to a reactive intermediate that covalently binds to and inactivates the enzyme.

Caption: Postulated interaction of this compound with CYP450 enzymes.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and data are intended to facilitate further investigation into the properties and applications of this versatile chemical compound.

References

- 1. 3-naphthalen-2-yl-3-oxo-propanenitrile | 613-57-0 [chemicalbook.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. chm.uri.edu [chm.uri.edu]

- 13. science.valenciacollege.edu [science.valenciacollege.edu]

- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 15. chem.ws [chem.ws]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. www2.tulane.edu [www2.tulane.edu]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Iproniazid - Wikipedia [en.wikipedia.org]

Navigating the Solubility of 2-Naphthoylacetonitrile: A Technical Guide for Researchers

Absence of Publicly Available Data and a Path Forward for Experimental Determination

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This technical guide addresses the solubility of 2-Naphthoylacetonitrile in organic solvents. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific compound.

While direct solubility values cannot be presented, this guide provides a robust framework for determining the solubility of this compound through established experimental protocols. The following sections detail the gold-standard Shake-Flask method, offering a clear pathway for researchers to generate reliable and reproducible solubility data in their own laboratories.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The saturation shake-flask (SSF) method is widely regarded as the benchmark for determining equilibrium solubility due to its simplicity and accuracy.[1] The fundamental principle involves creating a saturated solution of the compound in a chosen solvent and then quantifying the concentration of the dissolved solid.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Vials with solvent-resistant caps

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Methodology:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial securely to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).[1]

-

Agitate the mixture for a sufficient duration to allow the system to reach thermodynamic equilibrium. A period of 24 to 48 hours is typically recommended, though the exact time should be determined experimentally.[1]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed. This step is critical for accurate measurements.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, preventing any temperature-induced precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This ensures the removal of any microscopic particulate matter.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound. A calibration curve generated from standard solutions of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor to the concentration measured in the diluted sample.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

References

theoretical studies of 2-Naphthoylacetonitrile molecular structure

An In-depth Technical Guide on the Theoretical Studies of 2-Naphthoylacetonitrile's Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the theoretical and computational methodologies employed to study the molecular structure and properties of this compound. Acrylonitrile derivatives are significant building blocks in the synthesis of molecules with pharmaceutical applications.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the geometric, electronic, and vibrational characteristics that govern the molecule's reactivity and potential biological interactions. This guide details the standard computational protocols, from molecular geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential. It presents expected quantitative data in a structured format and visualizes the logical workflow and relationships between different analytical methods.

Introduction

This compound is a molecule of interest due to the presence of the naphthalene group, a common scaffold in medicinal chemistry, and the reactive acetonitrile moiety.[1][2] Understanding its three-dimensional structure, electronic charge distribution, and sites of reactivity is fundamental for its application in drug design and materials science. Computational chemistry provides powerful tools to investigate these properties at the quantum mechanical level, offering insights that complement and guide experimental work.

Theoretical studies allow for the prediction of various molecular properties, including stable conformations, vibrational frequencies (FT-IR and Raman spectra), and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3][4] Analyses like the Molecular Electrostatic Potential (MEP) map are invaluable for predicting how the molecule will interact with biological targets or other reactants.[5][6] This guide outlines the established theoretical framework for conducting such an analysis on this compound.

Theoretical Methodologies

The foundation of modern computational studies on organic molecules is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.[7][8] A typical theoretical investigation involves a series of coordinated computational steps.

Experimental Protocols: Key Computational Experiments

2.1.1 Molecular Structure Optimization The initial step involves determining the most stable three-dimensional geometry of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

-

Protocol: The geometry of this compound is optimized using DFT calculations, commonly with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[9][10] A sufficiently large basis set, such as 6-311++G(d,p), is employed to ensure accuracy.[4][11] The optimization process is complete when the forces on all atoms are negligible and the structure corresponds to a true energy minimum.

2.1.2 Vibrational Frequency Analysis Following optimization, frequency calculations are performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared and Raman spectra.

-

Protocol: Using the optimized geometry from the previous step, harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).[4] The calculated frequencies are often scaled by a known factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for better comparison with experimental spectra.[4]

2.1.3 Frontier Molecular Orbital (FMO) Analysis The energies and spatial distributions of the HOMO and LUMO are critical for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.[12] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.[12][13]

-

Protocol: The energies of the HOMO, LUMO, and the resulting energy gap are calculated from the optimized molecular structure. The spatial distribution of these orbitals is visualized to identify the regions of the molecule involved in electron donation and acceptance.

2.1.4 Molecular Electrostatic Potential (MEP) Analysis The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for identifying its reactive sites. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).[6][14]

-

Protocol: The MEP is calculated and mapped onto the molecule's total electron density surface. The resulting map is color-coded, typically with red indicating the most negative potential (e.g., around lone pairs of oxygen or nitrogen) and blue indicating the most positive potential (e.g., around acidic hydrogen atoms).[14]

2.1.5 Natural Bond Orbital (NBO) Analysis NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule.[3] It provides a detailed picture of bonding and orbital interactions, helping to explain the molecule's stability.

-

Protocol: NBO calculations are performed on the optimized geometry to determine the occupancies of different orbitals and the stabilization energies associated with electron delocalization from filled donor orbitals to empty acceptor orbitals.

Data Presentation: Expected Results

The following tables summarize the kind of quantitative data that would be generated from a comprehensive theoretical study of this compound.

Table 1: Optimized Geometric Parameters (Hypothetical Data) Calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| Naphthyl C=C (avg.) | 1.405 | |

| C-C (Naphthyl-Carbonyl) | 1.485 | |

| C=O (Carbonyl) | 1.220 | |

| C-C (Carbonyl-Methylene) | 1.510 | |

| C-C (Methylene-Nitrile) | 1.470 | |

| C≡N (Nitrile) | 1.158 | |

| Bond Angles (°) | ||

| C-C-O (Carbonyl) | 121.5 | |

| C-C-C (Naphthyl-CO-CH2) | 118.0 | |

| C-C-C (CO-CH2-CN) | 112.0 | |

| Dihedral Angle (°) | ||

| Naphthyl Plane - Carbonyl C=O | ~30.0 |

Table 2: Vibrational Wavenumbers and Assignments (Hypothetical Data) Calculated wavenumbers are scaled. All values in cm⁻¹.

| Assignment | Calculated Wavenumber | Experimental Wavenumber |

| Aromatic C-H stretch | 3050 - 3100 | ~3060 |

| Aliphatic C-H stretch | 2930 - 2980 | ~2950 |

| C≡N stretch | 2255 | ~2260 |

| C=O stretch | 1685 | ~1690 |

| Naphthyl C=C stretch | 1500 - 1600 | 1510, 1595 |

| C-H bend | 1350 - 1450 | ~1400 |

Table 3: Frontier Molecular Orbital Properties (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the theoretical study of a molecule like this compound.

Caption: Logical workflow for the theoretical analysis of a molecular structure.

Caption: Relationships between theoretical methods and derived molecular insights.

Conclusion

Theoretical studies provide a powerful, non-destructive framework for characterizing the molecular structure and properties of this compound. By employing methods such as DFT, researchers can obtain detailed insights into the molecule's geometry, vibrational modes, and electronic landscape. The analysis of frontier molecular orbitals and the molecular electrostatic potential is particularly crucial for predicting chemical reactivity and potential interactions with biological targets. The data and workflows presented in this guide serve as a standard model for the computational investigation of this and similar molecules, providing a critical foundation for rational drug design and materials science exploration.

References

- 1. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 9. Molecular modeling and DFT studies on the antioxidant activity of Centaurea scoparia flavonoids and molecular dynamics simulation of their interaction with β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | MDPI [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

The Enigmatic Genesis of 2-Naphthoylacetonitrile: A Technical Exploration of its Synthesis

For Immediate Release

Shanghai, China – December 27, 2025 – 2-Naphthoylacetonitrile, a key building block in the synthesis of a variety of heterocyclic compounds and a molecule of significant interest to researchers in drug discovery and materials science, has a history of synthesis that is not defined by a single, seminal discovery. Instead, its preparation is rooted in the foundational principles of organic chemistry, particularly the robust and versatile Claisen condensation reaction. This technical guide delves into the core synthetic methodology for this compound, providing a detailed protocol and analysis for its preparation, aimed at researchers, scientists, and drug development professionals.

Core Synthetic Pathway: Claisen Condensation

The primary route to this compound is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a compound with an acidic alpha-proton, such as a nitrile. In this case, an ester of 2-naphthoic acid, typically the ethyl or methyl ester, serves as the acylating agent, and acetonitrile provides the nucleophilic carbanion.

The reaction is typically carried out in the presence of a strong base, which is crucial for the deprotonation of acetonitrile to form the reactive cyanomethyl anion. Common bases employed for this transformation include sodium ethoxide, sodium amide, or potassium tert-butoxide. The choice of base and solvent can significantly influence the reaction yield and purity of the final product.

Below is a generalized reaction scheme representing the synthesis of this compound via this method:

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from established methodologies for β-ketonitrile synthesis.

Materials:

-

Ethyl 2-naphthoate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Acetonitrile: Anhydrous acetonitrile is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is stirred for a specified period to ensure the formation of the cyanomethyl anion.

-

Addition of Ester: A solution of ethyl 2-naphthoate in anhydrous ethanol is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The purified product is then dried under vacuum over a desiccant like anhydrous sodium sulfate.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that these values can vary depending on the specific reaction conditions and scale.

| Parameter | Typical Value |

| Reactant Molar Ratios | |

| Ethyl 2-naphthoate | 1.0 equivalent |

| Acetonitrile | 1.5 - 2.0 equivalents |

| Sodium Ethoxide | 1.5 - 2.0 equivalents |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C for ethanol) |

| Reaction Time | 4 - 8 hours |

| Product Characteristics | |

| Yield | 60 - 80% |

| Melting Point | 138 - 142 °C |

| Appearance | Off-white to pale yellow solid |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ ppm) | ~4.1 (s, 2H, -CH₂-CN), 7.5-8.5 (m, 7H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~28 (-CH₂-), 115 (-CN), 125-136 (Ar-C), 185 (C=O) |

| IR (KBr, cm⁻¹) | ~2260 (C≡N stretch), ~1680 (C=O stretch) |

Logical Relationship of Synthetic Steps

The synthesis of this compound follows a logical progression of chemical transformations, as illustrated in the following diagram.

Figure 2: Logical flow of the synthesis of this compound.

Conclusion

While the precise historical moment of the discovery and first synthesis of this compound remains to be pinpointed from available literature, the synthetic principles underlying its formation are well-understood and robust. The Claisen condensation of a 2-naphthoyl ester with acetonitrile provides a reliable and efficient route to this valuable chemical intermediate. The detailed protocol and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important compound, facilitating further advancements in medicinal chemistry and materials science.

Tautomerism in β-Ketonitriles: An In-depth Technical Guide on 2-Naphthoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by β-ketonitriles, with a specific focus on 2-Naphthoylacetonitrile. The document outlines the synthesis, factors influencing the tautomeric equilibrium, and detailed experimental protocols for the characterization and quantification of the tautomeric forms. Due to a lack of readily available quantitative data for this compound in the literature, this guide utilizes data from the closely related benzoylacetonitrile for illustrative purposes, while providing the methodologies to obtain specific data for the target compound.

Introduction to Tautomerism in β-Ketonitriles

β-Ketonitriles, characterized by a ketone and a nitrile group separated by a methylene group, are a class of organic compounds that exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in a dynamic equilibrium between the keto and enol forms.[1] The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its reactivity, acidity, and potential for biological activity. For professionals in drug development, understanding and controlling this tautomeric balance is crucial, as it can significantly impact a molecule's interaction with biological targets.

The enol form of β-ketonitriles like this compound is stabilized by the formation of an intramolecular hydrogen bond and an extended π-conjugated system, which includes the naphthyl group, the double bond, and the nitrile group. The equilibrium is sensitive to various factors, including the electronic nature of substituents, solvent polarity, and temperature.

Caption: Keto-enol tautomeric equilibrium of this compound.

Synthesis of this compound

A common and effective method for the synthesis of β-ketonitriles is the Claisen condensation. For this compound, this involves the reaction of an ester of 2-naphthoic acid, such as ethyl 2-naphthoate, with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.

Caption: Synthetic pathway for this compound.

Illustrative Experimental Protocol for Synthesis

-

Preparation: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-naphthoate in anhydrous diethyl ether.

-

Reaction: To the stirred solution, add acetonitrile dropwise at room temperature. The reaction mixture is then typically stirred at room temperature or gently heated for several hours to ensure complete reaction.

-

Work-up: After the reaction is complete, the mixture is cooled and quenched by the addition of dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the enolate.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers can be quantified using spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium constant (Keq = [enol]/[keto]) is influenced by the solvent. Generally, non-polar solvents favor the enol form due to the stabilizing intramolecular hydrogen bond, while polar, hydrogen-bond-accepting solvents can stabilize the more polar keto form.[1]

Data Presentation: Tautomeric Equilibrium of Benzoylacetonitrile (Illustrative Example)

| Solvent (Dielectric Constant, ε) | % Keto | % Enol | Keq ([enol]/[keto]) |

| CDCl₃ (4.8) | ~15 | ~85 | ~5.7 |

| Acetone-d₆ (20.7) | ~40 | ~60 | ~1.5 |

| DMSO-d₆ (46.7) | ~65 | ~35 | ~0.54 |

Note: These are approximate values for benzoylacetonitrile and are intended to be illustrative. The actual values for this compound would need to be determined experimentally.

Experimental Protocols for Tautomeric Analysis

¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful tool for quantifying the keto-enol equilibrium as the tautomers interconvert slowly on the NMR timescale, allowing for the observation of distinct signals for each form.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Ensure the spectral width is sufficient to include the enolic hydroxyl proton, which can be significantly downfield (typically δ 10-15 ppm).

-

Acquire the spectrum at a constant, recorded temperature (e.g., 298 K).

-

For thermodynamic studies, acquire spectra at a range of different temperatures.

-

-

Data Analysis and Calculation of Keq:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: A singlet for the α-methylene protons (-CH₂-), typically in the range of δ 4.0-4.5 ppm.

-

Enol form: A singlet for the vinylic proton (-CH=), typically in the range of δ 6.0-6.5 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift.

-

-

Carefully integrate the area of the α-methylene proton signal of the keto form (Integral_keto) and the vinylic proton signal of the enol form (Integral_enol).

-

Calculate the equilibrium constant (Keq) using the following formula, accounting for the number of protons giving rise to each signal:

-

Keq = (Integral_enol / 1) / (Integral_keto / 2)

-

-

Caption: Workflow for the determination of tautomeric equilibrium via ¹H NMR.

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium, as the keto and enol forms have different chromophores and thus exhibit distinct absorption maxima.

-

Sample Preparation: Prepare stock solutions of this compound in various solvents of interest (e.g., hexane, ethanol, acetonitrile). Prepare a series of dilutions to ensure the absorbance readings are within the linear range of the instrument (typically 0.1-1.0).

-

Data Acquisition:

-

Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

The enol form, with its extended conjugated system, is expected to have a π → π* transition at a longer wavelength (λ_max) compared to the n → π* transition of the keto form.

-

By identifying the absorption bands corresponding to each tautomer, their relative concentrations can be estimated, although this method is generally less precise for quantification than NMR unless the molar absorptivity of each tautomer is known.

-

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry, influencing its properties and potential applications. This guide has provided a framework for its synthesis and detailed the experimental methodologies required for a thorough investigation of its keto-enol equilibrium. While specific quantitative data for this molecule is sparse, the principles and protocols outlined herein, along with illustrative data from analogous compounds, offer a robust starting point for researchers in the fields of medicinal chemistry, materials science, and drug development. The provided workflows enable the systematic study of how factors like solvent and temperature can be used to modulate the tautomeric composition, a key step in harnessing the unique properties of each tautomer.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Naphthoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthoylacetonitrile, a versatile β-ketonitrile, possesses distinct electrophilic and nucleophilic centers that dictate its reactivity and make it a valuable scaffold in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive analysis of these reactive sites, supported by theoretical principles and experimental evidence. Detailed methodologies for its synthesis and characteristic reactions are presented, alongside a discussion of the biological significance of its derivatives. This document aims to serve as a core resource for professionals engaged in the research and development of novel therapeutics and complex organic molecules.

Introduction

This compound belongs to the class of β-ketonitriles, characterized by a ketone and a nitrile group separated by a methylene bridge. This unique structural arrangement confers a rich and diverse reactivity profile. The electron-withdrawing nature of the adjacent carbonyl and cyano groups significantly influences the electron density distribution across the molecule, creating distinct regions susceptible to either electrophilic or nucleophilic attack. Understanding the precise nature of these reactive sites is paramount for predicting reaction outcomes, designing novel synthetic pathways, and developing derivatives with potential therapeutic applications. This guide will delve into the electronic properties of this compound, offering a detailed examination of its electrophilic and nucleophilic centers.

Theoretical Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of inductive and resonance effects of the naphthoyl and cyano functionalities. A qualitative understanding of its electrophilic and nucleophilic sites can be derived from resonance theory and molecular orbital considerations. For a more quantitative and visual representation, computational methods such as the generation of a Molecular Electrostatic Potential (MEP) map are invaluable.[1][2][3]

Molecular Electrostatic Potential (MEP) Analysis:

An MEP map illustrates the three-dimensional charge distribution of a molecule, providing a powerful tool for predicting sites of electrophilic and nucleophilic attack.[1][2][3] In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and thus susceptible to electrophilic attack, indicating nucleophilic sites. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack, representing electrophilic sites.

For this compound, the MEP would be expected to show the following features:

-

Nucleophilic Sites: The most significant region of negative electrostatic potential is anticipated around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, due to the presence of lone pairs of electrons. The π-system of the naphthalene ring also contributes to the electron-rich character of the molecule.

-

Electrophilic Sites: The carbonyl carbon atom is a primary electrophilic center due to the polarization of the C=O bond, drawing electron density towards the oxygen atom. The carbon atom of the nitrile group also exhibits electrophilic character. Furthermore, the α-carbon, situated between the carbonyl and nitrile groups, is activated and can be deprotonated to form a nucleophilic enolate.

The following diagram illustrates the logical workflow for identifying reactive sites using MEP analysis.

Caption: Workflow for predicting reactive sites of this compound using MEP analysis.

Reactivity and Experimental Protocols

The dual electrophilic and nucleophilic nature of this compound allows it to participate in a wide array of chemical transformations.

Nucleophilic Character of the α-Carbon

The methylene protons at the α-position are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. In the presence of a base, this compound is readily deprotonated to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and can react with various electrophiles.

Experimental Protocol: Alkylation of this compound

This protocol describes a general procedure for the C-alkylation of a β-ketonitrile, which is applicable to this compound.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Alkylating agent (e.g., Alkyl halide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

To a solution of this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.

-

Stir the mixture at room temperature for a specified time to ensure complete formation of the enolate.

-

Cool the reaction mixture to 0 °C and add the alkylating agent dropwise.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates the general workflow for the alkylation reaction.

Caption: Experimental workflow for the alkylation of this compound.

Electrophilic Character of the Carbonyl and Nitrile Carbons

The carbonyl and nitrile carbons are electrophilic centers and can be attacked by nucleophiles.

Reaction with Nucleophiles:

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group. The nitrile group can also undergo nucleophilic addition, although it is generally less reactive than the ketone.

Experimental Protocol: Reduction of the Carbonyl Group

This protocol provides a general method for the reduction of the ketone functionality in a β-ketonitrile.

Materials:

-

This compound

-

Reducing agent (e.g., Sodium borohydride (NaBH₄))

-

Solvent (e.g., Methanol, Ethanol)

-

Acidic workup solution (e.g., dilute Hydrochloric acid)

-

Extraction solvent (e.g., Dichloromethane)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

Dissolve this compound in the solvent and cool the solution to 0 °C in an ice bath.

-

Add the reducing agent portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

After the reaction is complete, carefully add the acidic workup solution to quench the excess reducing agent.

-

Extract the product into the extraction solvent.

-

Wash the organic layer with water and brine, dry over the drying agent, and evaporate the solvent.

-

Purify the resulting alcohol by appropriate methods.

Data Presentation: Spectroscopic Characterization

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons of the naphthalene ring, a singlet for the methylene (α-CH₂) protons. |

| ¹³C NMR | Signals for the carbonyl carbon, nitrile carbon, α-carbon, and the aromatic carbons of the naphthalene ring. |

| IR Spectroscopy | Characteristic stretching frequencies for the C=O (ketone) group (around 1680-1700 cm⁻¹) and the C≡N (nitrile) group (around 2250 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Relevance in Drug Development

The this compound scaffold and its derivatives are of significant interest to the pharmaceutical industry. The presence of multiple reactive sites allows for the facile synthesis of a diverse library of compounds. Acrylonitrile derivatives, in general, have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[7][8] The naphthalene moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. The derivatization of this compound can lead to the discovery of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases.[9][10][11]

The following diagram outlines the logical progression from the core scaffold to potential drug candidates.

Caption: Logical pathway from this compound to drug discovery.

Conclusion

This compound is a molecule with a well-defined and versatile reactivity profile, characterized by its distinct electrophilic and nucleophilic centers. The ability to selectively target these sites through carefully chosen reaction conditions opens up a vast chemical space for the synthesis of complex molecules and potential drug candidates. This technical guide has provided a foundational understanding of the electronic properties of this compound, along with practical experimental guidance. For researchers and scientists in drug development, the strategic manipulation of this scaffold holds considerable promise for the discovery of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Naphthoylacetonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key heterocyclic scaffolds—pyrazoles, thiophenes, and pyridines—using 2-naphthoylacetonitrile as a versatile starting material. This compound, featuring a reactive ketonitrile moiety, serves as a valuable building block for generating diverse molecular architectures of interest in medicinal chemistry and materials science.

Synthesis of 5-Amino-3-(naphthalen-2-yl)pyrazoles

The reaction of β-ketonitriles, such as this compound, with hydrazine is a robust and straightforward method for the synthesis of 5-aminopyrazoles.[1][2] This class of compounds is a prevalent scaffold in numerous pharmacologically active agents. The reaction proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable aromatic pyrazole ring.[2]

Experimental Protocol: Synthesis of 5-Amino-3-(naphthalen-2-yl)-1H-pyrazole

This protocol is based on the well-established condensation reaction between β-ketonitriles and hydrazine hydrate.[1]

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (85% solution, 1.2 eq)

-

Ethanol (or Glacial Acetic Acid)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

-

Add hydrazine hydrate (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to induce precipitation of the crude product.

-

Collect the solid by filtration, wash with cold water, and air dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-amino-3-(naphthalen-2-yl)-1H-pyrazole.

Data Presentation: Representative Yields for 5-Aminopyrazole Synthesis

The following table presents typical yields for the synthesis of 5-aminopyrazoles from various β-ketonitriles and hydrazine derivatives, demonstrating the general efficiency of this method.

| R Group of Ketonitrile | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl | Hydrazine Hydrate | Ethanol | Reflux | 3 | 88 |

| 4-Chlorophenyl | Hydrazine Hydrate | Ethanol | Reflux | 4 | 92 |